A Technical Guide to the Structure and Amino Acid Sequence of Plecanatide Acetate
A Technical Guide to the Structure and Amino Acid Sequence of Plecanatide Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plecanatide acetate is a synthetic analog of human uroguanylin and a guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). This document provides a comprehensive overview of the structure, amino acid sequence, and mechanism of action of plecanatide. Detailed experimental protocols for its synthesis, purification, and characterization are outlined, along with a visual representation of its signaling pathway and manufacturing workflow.
Plecanatide Acetate: Structure and Physicochemical Properties
Plecanatide is a 16-amino acid peptide.[1][2] Its structure is notable for the presence of two disulfide bonds that are crucial for its biological activity.[1]
Amino Acid Sequence
The primary structure of plecanatide consists of the following sequence of 16 amino acids:
-
Full Sequence: H-Asn-Asp-Glu-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH[1][3]
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One-Letter Sequence: NDECELCVNVACTGCL[1]
Plecanatide is structurally very similar to human uroguanylin, with the only difference being the substitution of aspartic acid at position 3 in uroguanylin with a glutamic acid residue in plecanatide.[1]
Chemical Structure and Disulfide Bonds
The three-dimensional conformation of plecanatide is stabilized by two disulfide bridges. These bonds form between the cysteine residues at the following positions:
-
Cys4 and Cys12
-
Cys7 and Cys15
These linkages are essential for the peptide's ability to bind to and activate its target receptor.[1][4]
Quantitative Data
A summary of the key physicochemical properties of plecanatide acetate is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C65H104N18O26S4 (plecanatide) | [2][5] |
| C67H108N18O28S4 (plecanatide acetate) | [6] | |
| Molecular Weight | 1681.89 g/mol (plecanatide) | [1] |
| 1741.9 g/mol (plecanatide acetate) | [6][7] | |
| Appearance | Amorphous, white to off-white powder | [2][5] |
| Solubility | Soluble in water | [2][5] |
| EC50 | 190 nM (in T84 cells for cGMP synthesis) | [8] |
Mechanism of Action: The Guanylate Cyclase-C Signaling Pathway
Plecanatide exerts its therapeutic effect by acting as a selective agonist of the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells.[1][5] This interaction initiates a signaling cascade that ultimately leads to increased intestinal fluid secretion and accelerated transit.
The key steps in the signaling pathway are as follows:
-
Receptor Binding: Plecanatide binds to the extracellular domain of the GC-C receptor.
-
Enzyme Activation: This binding activates the intracellular catalytic domain of GC-C.
-
cGMP Production: Activated GC-C catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Protein Kinase Activation: The resulting increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKGII).
-
CFTR Phosphorylation: PKGII then phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel on the apical membrane of enterocytes.
-
Ion Secretion: Phosphorylation of CFTR opens the channel, leading to the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen.
-
Fluid Secretion: The increased concentration of ions in the lumen creates an osmotic gradient, drawing water into the intestines. This increased fluid content softens the stool and facilitates bowel movements.
Experimental Protocols: Synthesis and Characterization
The synthesis of plecanatide is typically achieved through solid-phase peptide synthesis (SPPS), followed by purification and characterization to ensure high purity and correct structure.
Solid-Phase Peptide Synthesis (SPPS)
A common method for synthesizing the linear plecanatide peptide involves Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support resin, such as Wang resin or 2-chlorotrityl chloride (2-ClTrt) resin.
Materials:
-
Fmoc-protected amino acids
-
Wang or 2-ClTrt resin
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail (e.g., TFA, TIS, water)
-
Solvents: DMF, DCM, MTBE
Protocol Outline:
-
Resin Preparation: The C-terminal amino acid (Leucine) is attached to the resin.
-
Amino Acid Coupling: The subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Each coupling cycle involves:
-
Deprotection: Removal of the Fmoc group from the N-terminus of the peptide-resin with 20% piperidine in DMF.
-
Activation and Coupling: The carboxyl group of the incoming Fmoc-amino acid is activated with a coupling reagent and then reacted with the free N-terminus of the peptide-resin.
-
-
Cleavage and Deprotection: Once the full-length linear peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Precipitation and Washing: The cleaved peptide is precipitated in cold methyl tertiary-butyl ether (MTBE), and the precipitate is washed to remove scavengers and byproducts.
Disulfide Bond Formation (Oxidative Cyclization)
The formation of the two specific disulfide bonds is a critical step. This is often achieved through a two-step directed oxidation process using orthogonal protecting groups for the cysteine residues. For example, Trt (trityl) and Acm (acetamidomethyl) groups can be used.
-
First Disulfide Bond: Selective deprotection of one pair of cysteine residues (e.g., those protected with Trt) and subsequent oxidation, often using iodine or air oxidation, to form the first disulfide bridge.
-
Second Disulfide Bond: Removal of the second set of protecting groups (e.g., Acm) and subsequent oxidation to form the second disulfide bond.
Purification and Characterization
Purification: The crude cyclic plecanatide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 stationary phase
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or ammonium acetate.
-
Fractions are collected and analyzed for purity.
Characterization:
-
Mass Spectrometry: To confirm the correct molecular weight of the final product.
-
Amino Acid Analysis: To verify the amino acid composition and stoichiometry.
-
HPLC: To determine the purity of the final peptide.
Conclusion
Plecanatide acetate is a well-characterized synthetic peptide with a defined amino acid sequence and a specific three-dimensional structure conferred by its two disulfide bonds. Its mechanism of action as a guanylate cyclase-C agonist is well-understood, leading to increased intestinal fluid secretion and providing a targeted therapeutic approach for constipation-related disorders. The synthesis and purification of plecanatide rely on established peptide chemistry protocols, ensuring the production of a high-purity active pharmaceutical ingredient. This guide provides a foundational technical overview for researchers and professionals involved in the study and development of peptide-based therapeutics.
References
- 1. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 6. WO2020115566A1 - An improved process for the preparation of plecanatide - Google Patents [patents.google.com]
- 7. WO2020250102A1 - An improved process for the preparation of plecanatide - Google Patents [patents.google.com]
- 8. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
